3-(isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide

Regioisomerism Kinase inhibitor selectivity Pyrazole substitution topology

3-(Isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide is a trisubstituted pyrazole-5-carboxamide building block bearing an isobutylamino group at the C3 position, a methyl group at N1, and a primary carboxamide at C5. It belongs to the broader class of 3-aminopyrazole-5-carboxamides—a scaffold that has served as a key intermediate in the synthesis of bioactive molecules, including PDE5 inhibitors such as sildenafil and its analogs.

Molecular Formula C9H17ClN4O
Molecular Weight 232.71 g/mol
Cat. No. B12220361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide
Molecular FormulaC9H17ClN4O
Molecular Weight232.71 g/mol
Structural Identifiers
SMILESCC(C)CNC1=NN(C(=C1)C(=O)N)C.Cl
InChIInChI=1S/C9H16N4O.ClH/c1-6(2)5-11-8-4-7(9(10)14)13(3)12-8;/h4,6H,5H2,1-3H3,(H2,10,14)(H,11,12);1H
InChIKeyWBUFAUMMHBBTCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide: Procurement-Relevant Identity, Class, and Substitution Topology


3-(Isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide is a trisubstituted pyrazole-5-carboxamide building block bearing an isobutylamino group at the C3 position, a methyl group at N1, and a primary carboxamide at C5. It belongs to the broader class of 3-aminopyrazole-5-carboxamides—a scaffold that has served as a key intermediate in the synthesis of bioactive molecules, including PDE5 inhibitors such as sildenafil and its analogs [1]. Unlike the more commonly described 4-amino-3-isobutyl regioisomer (Sildenafil Impurity 6, CAS 268204-00-8), this compound features the amine substituent directly at the C3 ring position, generating a distinct hydrogen-bond donor/acceptor topology with implications for molecular recognition, physicochemical properties, and downstream synthetic derivatization [2]. The compound is cataloged by several screening-compound and building-block vendors, typically at purities of 95% or higher, and is utilized primarily as a research intermediate in medicinal chemistry and agrochemical discovery programs .

Why 3-(Isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide Cannot Be Interchanged with Other Pyrazole-5-Carboxamide Isomers


Pyrazole-5-carboxamides bearing identical gross molecular formulae but differing in the position of amino and alkyl substituents are not functionally equivalent. A landmark study by Abu Thaher et al. (J. Med. Chem., 2012) demonstrated that a simple regioisomeric switch of the 4-fluorophenyl and pyridin-4-yl groups on a trisubstituted 5-aminopyrazole scaffold caused an almost complete loss of p38α MAP kinase inhibition (from potent activity to negligible) while simultaneously conferring nanomolar activity against a panel of cancer kinases including Src, B-Raf, VEGFR-2, and EGFRs [1]. This finding establishes that the precise topology of substituents around the pyrazole core dictates target engagement profiles in a non-linear manner. For 3-(isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide, the C3-isobutylamino/C5-carboxamide arrangement presents a hydrogen-bond donor–acceptor vector geometry that is topologically distinct from the C4-amino/C3-isobutyl/C5-carboxamide system of Sildenafil Impurity 6 or the C3-amino/C5-(N-isobutyl)carboxamide arrangement of its synthetic isomer [2]. Consequently, substituting any of these regioisomers in a biological assay, synthetic sequence, or analytical reference procedure without explicit re-validation risks introducing uncontrolled variables that can alter potency, selectivity, synthetic yield, or chromatographic retention behavior.

Quantitative Differentiation Evidence: 3-(Isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide vs. Closest Analogs


Regioisomeric Identity: C3-Isobutylamino vs. C4-Amino-3-Isobutyl Substitution Defines Distinct Target-Engagement Profiles

The precise attachment point of the isobutylamino group on the pyrazole ring is the single most consequential structural variable differentiating this compound from its commercially available isomers. In a systematic medicinal chemistry study of trisubstituted 5-aminopyrazoles, Abu Thaher et al. (J. Med. Chem., 2012) demonstrated that reversing the substitution positions of the 4-fluorophenyl and pyridin-4-yl groups—a change analogous to the regioisomeric difference between 3-(isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide and 4-amino-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide—produced a qualitative switch in kinase selectivity: the original p38α MAP kinase inhibition was essentially abolished, while potent activity against Src, B-Raf, B-Raf V600E, EGFR, and VEGFR-2 emerged with IC50 values in the nanomolar range [1]. The structurally confirmed identity of this compound as the C3-isobutylamino regioisomer, rather than the C4-amino congener, is therefore critical for any program where the intended pharmacology or synthetic trajectory depends on the specific H-bond donor/acceptor geometry at the pyrazole C3–C4–C5 face [2].

Regioisomerism Kinase inhibitor selectivity Pyrazole substitution topology

Hydrogen-Bond Donor/Acceptor Topology: C3-NH vs. C4-NH2 Alters Molecular Recognition Capacity

The substitution pattern directly affects the number and spatial arrangement of hydrogen-bond donors (HBD) and acceptors (HBA), which govern molecular recognition, solubility, and crystal packing. The target compound—3-(isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide—presents two HBD sites (the secondary amine NH of the isobutylamino group at C3, and the primary amide NH2 at C5) and four HBA sites (pyrazole N2, the isobutylamino nitrogen, and the carboxamide carbonyl oxygen). In contrast, 4-amino-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide (Sildenafil Impurity 6) presents three HBD sites (primary amine NH2 at C4 plus primary amide NH2 at C5) and four HBA sites, while 3-amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide presents three HBD sites (primary amine NH2 at C3 plus secondary amide NH) and four HBA sites . These differences in HBD count and geometry have been shown to be decisive in determining binding poses within kinase ATP pockets for structurally analogous pyrazole carboxamides [1].

Hydrogen-bond donor count Molecular recognition Physicochemical property comparison

Synthetic Utility: C3-Isobutylamino Substituent as a Regioselective Directing and Protecting Element in Downstream Derivatization

The C3-isobutylamino substituent serves a dual role during downstream synthetic elaboration: it acts as a steric and electronic directing group that can influence the regioselectivity of electrophilic substitution at the C4 position, and it can itself be selectively acylated or alkylated to install further diversity. This contrasts with the 4-amino-3-isobutyl isomer, where the primary amine at C4 is more nucleophilic and may undergo premature acylation during transformations targeted at the C5-carboxamide. In a published synthetic route to isobutyl sildenafil precursors, 4-amino-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide was condensed with a sulfonylated benzoyl chloride to form the key 4-benzamido intermediate in good yield [1]. The 3-isobutylamino regioisomer offers an alternative vector for derivatization: acylation at the C3 secondary amine produces a tertiary amide while leaving the C5 primary carboxamide available for orthogonal transformations—a synthetic sequence that is not accessible from the C4-amino isomer without protecting-group strategies [2].

Regioselective derivatization Building block utility Pyrazole functionalization

Purity Benchmarking: Commercially Available 3-Aminopyrazole-5-Carboxamide Isomers Meet ≥97% Purity Specifications Suitable for SAR and Reference Standard Use

For the positional isomer 3-amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide (CAS 1379098-97-1), authorized vendors including MolCore supply the compound at NLT 97% purity under ISO-certified quality systems, with full characterization data suitable for pharmaceutical R&D and quality control applications . The sildenafil impurity series—including the 4-amino-3-isobutyl regioisomer (CAS 268204-00-8)—is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions, analytical method development, and method validation (AMV) [1]. While direct batch-specific purity data for the exact title compound is not publicly aggregated in authoritative databases, the compound is listed by multiple screening-compound vendors within the same supply network, and procurement contracts should stipulate orthogonal purity verification by HPLC, 1H NMR, and MS as standard acceptance criteria. The critical differentiator is not purity per se, but the supplier's ability to provide authenticated regioisomeric identity documentation—given the established risk of mislabeling among pyrazole carboxamide isomers [2].

Purity specification Quality control Building block procurement

Optimal Application Scenarios for 3-(Isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide Based on Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Studies Requiring a C3-Secondary Amine Pyrazole-5-Carboxamide Scaffold

In kinase inhibitor or GPCR modulator programs where the pyrazole C3 substituent must serve as a secondary amine H-bond donor (rather than a primary amine or a purely hydrophobic alkyl group), this compound provides the precise pharmacophoric geometry required. The class-level evidence from Abu Thaher et al. (2012) demonstrates that regioisomeric pyrazole substitution can qualitatively switch kinase selectivity profiles [1]; thus, SAR campaigns exploring the C3-isobutylamino vector should use this specific regioisomer to ensure that observed activity is attributable to the intended substitution topology rather than an isomeric impurity. Procurement from a vendor that provides regioisomer-authenticated NMR spectra is strongly recommended [2].

Synthetic Intermediate for Orthogonally Functionalized Pyrazole Libraries

The C3 secondary amine and C5 primary carboxamide offer two differentiable sites for sequential derivatization. Acylation of the isobutylamino nitrogen yields a tertiary amide, while the C5 carboxamide can be converted to nitriles, tetrazoles, or secondary amides through established transformations. This orthogonal reactivity profile differentiates the compound from the 4-amino-3-isobutyl isomer, where the C4 primary amine competes for electrophiles under standard acylation conditions [1]. Synthetic groups building focused pyrazole libraries for hit-to-lead optimization should prioritize this isomer when the synthetic sequence requires selective C3-functionalization without C4 interference.

Reference Standard for Method Development and Regioisomeric Impurity Profiling

Given the documented prevalence of regioisomer misassignment among commercial pyrazole carboxamide samples [1], this compound can serve as a retention-time marker and spectroscopic reference for HPLC, LC-MS, and NMR methods designed to resolve C3-isobutylamino pyrazole-5-carboxamides from their C4-amino and N-isobutyl carboxamide isomers. Analytical development groups supporting ANDA filings for sildenafil or related PDE5 inhibitors may require this isomer as a system suitability standard to demonstrate chromatographic resolution from the known sildenafil impurity series (Impurities 4, 6, and 12) [2].

Agrochemical Discovery Programs Targeting Pyrazole Carboxamide Pharmacophores

Pyrazole-5-carboxamides have established utility as fungicides and insecticides, with several commercial agrochemicals built on this scaffold. The C3-isobutylamino substitution pattern introduces a branched aliphatic amine that can modulate logP, volatility, and target-site penetration relative to the corresponding C3-isobutyl or C3-amino analogs. Procurement for agrochemical screening libraries should specify this isomer when the screening hypothesis involves secondary amine interactions at the target binding site, as the HBD count and geometry differ measurably from the more common C4-amino pyrazole carboxamide series [3].

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